Cas no 886953-01-1 (N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide structure
886953-01-1 structure
Product Name:N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
CAS No:886953-01-1
MF:C17H17N3O3S2
MW:375.465181112289
CID:5478270
Update Time:2025-08-02

N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(2,3-dimethylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-
    • N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide
    • Inchi: 1S/C17H17N3O3S2/c1-11-6-5-8-13(12(11)2)18-16(21)10-24-17-19-14-7-3-4-9-15(14)25(22,23)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
    • InChI Key: ZMGACYDNPXIYBS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1C)(=O)CSC1NC2=CC=CC=C2S(=O)(=O)N=1

N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Pricemore >>

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N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide Related Literature

Additional information on N-(2,3-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide

N-(2,3-Dimethylphenyl)-2-(1,1-Dioxo-4H-1λ6,2,4-Benzothiadiazin-3-Yl)Sulfanylacetamide: A Comprehensive Overview

N-(2,3-Dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide, also known by its CAS number 886953-01-1, is a complex organic compound with a unique structure and diverse potential applications. This compound belongs to the class of sulfonamides, which are widely studied for their roles in pharmacology and materials science. The molecule's structure incorporates a benzothiadiazine ring system, which is known for its stability and reactivity under various conditions.

The benzothiadiazine moiety in this compound is particularly interesting due to its sulfur-containing heterocyclic structure. This feature contributes to the compound's ability to participate in various chemical reactions, including nucleophilic substitutions and oxidations. Recent studies have highlighted the potential of such compounds in drug design, particularly in the development of anti-inflammatory and antithrombotic agents. The presence of the 1,1-dioxo group further enhances the compound's reactivity and stability, making it a valuable precursor in organic synthesis.

The substituents on the benzene ring—specifically the 2,3-dimethyl groups—play a significant role in modulating the compound's physical properties. These groups increase the molecule's lipophilicity, which is crucial for its potential use in drug delivery systems. Additionally, the sulfanyl group attached to the acetamide moiety introduces a sulfur atom that can participate in hydrogen bonding and other non-covalent interactions. This feature is essential for understanding the compound's behavior in biological systems.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound with unprecedented accuracy. These studies have revealed that the molecule exhibits a unique electronic distribution, with significant electron density localized on the sulfur atoms. This characteristic makes it an attractive candidate for use in semiconducting materials and optoelectronic devices.

In terms of synthesis, N-(2,3-Dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide can be prepared through a multi-step process involving nucleophilic aromatic substitution and oxidative coupling reactions. The synthesis typically begins with the preparation of the benzothiadiazine ring system using thioamide precursors. Subsequent steps involve functionalization of the ring with appropriate substituents to achieve the desired structure.

The compound has shown promising results in preliminary biological assays, particularly in its ability to inhibit certain enzyme activities associated with inflammatory responses. Researchers have also explored its potential as an antiplatelet agent due to its ability to modulate thrombotic pathways. These findings underscore its potential as a lead compound in drug discovery programs targeting cardiovascular diseases.

Moreover, recent studies have investigated the environmental fate of this compound. Results indicate that it undergoes rapid degradation under aerobic conditions, suggesting that it has low persistence in aquatic environments. This information is critical for assessing its safety profile and ensuring compliance with environmental regulations.

In conclusion, N-(2,3-Dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylacetamide represents a versatile compound with significant potential across multiple fields. Its unique chemical structure and reactivity make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new applications and properties of this compound, it is poised to play an increasingly important role in both academic research and industrial applications.

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